Gp91ds-tat

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

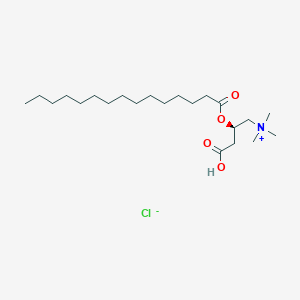

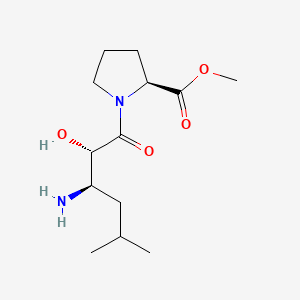

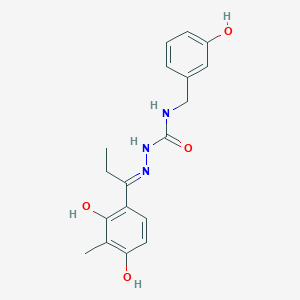

Gp91ds-tat is a peptide inhibitor specifically designed to inhibit the assembly of NADPH oxidase, an enzyme complex involved in the production of reactive oxygen species (ROS). This compound is composed of a sequence derived from gp91phox, a subunit of NADPH oxidase, linked to a peptide from the human immunodeficiency virus-tat protein. The tat sequence facilitates the entry of the peptide into cells, making it an effective tool for studying and potentially modulating oxidative stress-related processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gp91ds-tat is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:

Resin Loading: The first amino acid is attached to a resin through its carboxyl group.

Deprotection and Coupling: The amino group of the anchored amino acid is deprotected, typically using a base like piperidine, and then coupled with the next amino acid using coupling reagents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-diisopropylcarbodiimide).

Repetition: The deprotection and coupling steps are repeated until the full peptide sequence is assembled.

Cleavage and Purification: The peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

Automated SPPS: Using automated synthesizers to perform the repetitive cycles of deprotection and coupling.

Large-Scale Purification: Employing preparative HPLC to purify the peptide in bulk.

Quality Control: Conducting rigorous quality control measures, including mass spectrometry and amino acid analysis, to ensure the purity and identity of the peptide.

Chemical Reactions Analysis

Types of Reactions

Gp91ds-tat primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions

Coupling Reagents: HBTU, DIC

Deprotection Reagents: Piperidine

Cleavage Reagents: Trifluoroacetic acid (TFA)

Major Products

The major product of the synthesis is the this compound peptide itself. During degradation, the peptide may be broken down into smaller fragments by proteolytic enzymes.

Scientific Research Applications

Gp91ds-tat has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Oxidative Stress Studies: Used to inhibit NADPH oxidase and study the role of ROS in various cellular processes.

Cardiovascular Research: Investigated for its potential to reduce oxidative stress in cardiovascular diseases.

Neurodegenerative Diseases: Explored for its effects on oxidative stress in neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases.

Cancer Research: Studied for its potential to modulate oxidative stress in cancer cells, which may affect tumor growth and metastasis.

Mechanism of Action

Gp91ds-tat exerts its effects by inhibiting the assembly of the NADPH oxidase complex. The gp91phox sequence binds to the NADPH oxidase subunits, preventing their proper assembly and subsequent production of ROS. The tat sequence facilitates the entry of the peptide into cells, ensuring that it reaches its intracellular targets. This inhibition reduces the levels of ROS, thereby modulating oxidative stress-related cellular processes .

Comparison with Similar Compounds

Similar Compounds

Apocynin: Another NADPH oxidase inhibitor, but with a different mechanism of action.

VAS2870: A small molecule inhibitor of NADPH oxidase.

DPI (Diphenyleneiodonium chloride): A non-specific inhibitor of flavoproteins, including NADPH oxidase.

Uniqueness of Gp91ds-tat

This compound is unique due to its peptide-based structure and specific mechanism of action. Unlike small molecule inhibitors, it directly targets the assembly of the NADPH oxidase complex, providing a more targeted approach to modulating ROS production. Additionally, the tat sequence enhances its cellular uptake, making it more effective in reaching intracellular targets compared to other inhibitors .

Properties

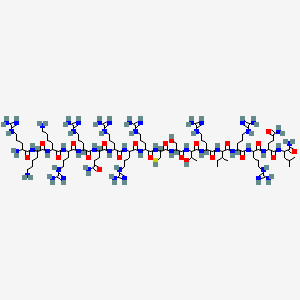

Molecular Formula |

C98H190N50O22S |

|---|---|

Molecular Weight |

2453.0 g/mol |

IUPAC Name |

2-[[2-[[2-[[6-amino-2-[[6-amino-2-[(2-amino-5-carbamimidamidopentanoyl)amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C98H190N50O22S/c1-6-50(4)70(88(169)142-61(29-18-44-130-97(119)120)81(162)137-59(27-16-42-128-95(115)116)80(161)141-64(32-34-69(103)152)84(165)144-65(72(104)153)46-49(2)3)147-85(166)62(30-19-45-131-98(121)122)143-89(170)71(51(5)150)148-86(167)66(47-149)145-87(168)67(48-171)146-82(163)60(28-17-43-129-96(117)118)138-77(158)56(24-13-39-125-92(109)110)135-78(159)57(25-14-40-126-93(111)112)139-83(164)63(31-33-68(102)151)140-79(160)58(26-15-41-127-94(113)114)136-76(157)55(23-12-38-124-91(107)108)134-75(156)54(22-8-10-36-100)133-74(155)53(21-7-9-35-99)132-73(154)52(101)20-11-37-123-90(105)106/h49-67,70-71,149-150,171H,6-48,99-101H2,1-5H3,(H2,102,151)(H2,103,152)(H2,104,153)(H,132,154)(H,133,155)(H,134,156)(H,135,159)(H,136,157)(H,137,162)(H,138,158)(H,139,164)(H,140,160)(H,141,161)(H,142,169)(H,143,170)(H,144,165)(H,145,168)(H,146,163)(H,147,166)(H,148,167)(H4,105,106,123)(H4,107,108,124)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131) |

InChI Key |

XSOIEAKWPXDKLM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

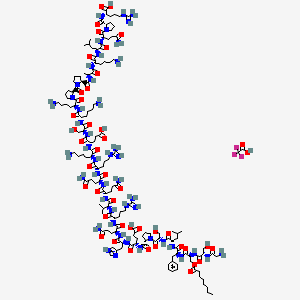

![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide](/img/structure/B10830443.png)

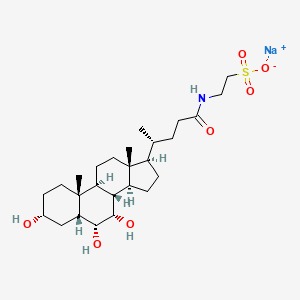

![N-(1-adamantyl)-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830464.png)